molecular formula C6H7ClO2S2 B6164622 5-ethylthiophene-3-sulfonyl chloride CAS No. 1245823-95-3

5-ethylthiophene-3-sulfonyl chloride

Cat. No.: B6164622
CAS No.: 1245823-95-3
M. Wt: 210.7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-ethylthiophene. One common method is the reaction of 5-ethylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 5-ethylthiophene-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the modification of organic molecules, where the sulfonyl group can enhance the stability, solubility, or biological activity of the target compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylthiophene-3-sulfonyl chloride is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in solubility, stability, and biological activity compared to other thiophene sulfonyl chlorides .

Properties

CAS No.

1245823-95-3

Molecular Formula

C6H7ClO2S2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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